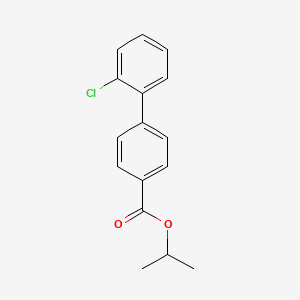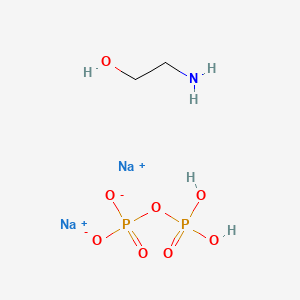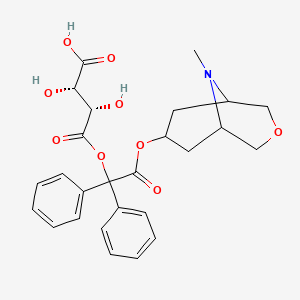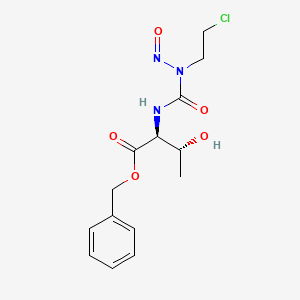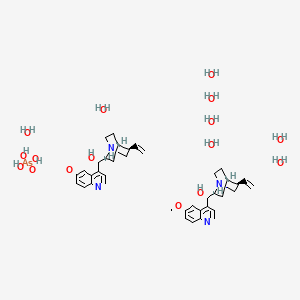
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 6-methyl groups onto the pyridine ring.
Esterification: Formation of the 3-ethyl ester group through esterification reactions.
Carboxymethoxy Methylation: Introduction of the carboxymethoxy methyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.
科学的研究の応用
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-iodophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
114011-51-7 |
|---|---|
分子式 |
C18H18ClNO5 |
分子量 |
363.8 g/mol |
IUPAC名 |
2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C18H18ClNO5/c1-3-25-18(23)17-13(12-6-4-5-7-14(12)19)8-11(2)20-15(17)9-24-10-16(21)22/h4-8H,3,9-10H2,1-2H3,(H,21,22) |
InChIキー |
PQWNHCKULLXTBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N=C1COCC(=O)O)C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



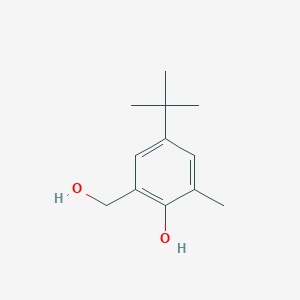

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



